![molecular formula C22H20ClN3O3S B2617149 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 899982-01-5](/img/structure/B2617149.png)

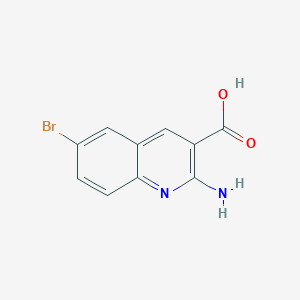

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide” is a complex organic molecule. It contains a benzofuro[3,2-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound . These types of compounds are often found in a wide range of drugs and natural products .

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

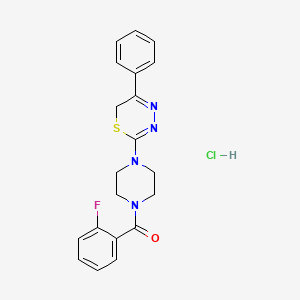

Several studies focus on the synthesis of compounds with potential antibacterial and antifungal properties. For instance, derivatives of thiazolidinone and azetidinone have been synthesized and evaluated for their antimicrobial activity against various microorganisms, showing that these compounds exhibit moderate to good activity against gram-positive and gram-negative bacteria, as well as fungi. This suggests that structurally related compounds may also possess significant antimicrobial potential (Mistry, Desai, & Intwala, 2009).

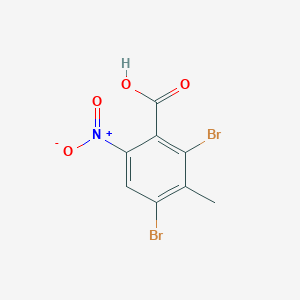

Anticancer Activity

Research into the anticancer activity of related compounds has yielded promising results. A series of pyrazolo[3,4-d]pyrimidine derivatives was synthesized, with some showing mild to moderate activity against the human breast adenocarcinoma cell line MCF7. This indicates the potential of such compounds in the development of new anticancer agents (El-Morsy, El-Sayed, & Abulkhair, 2017).

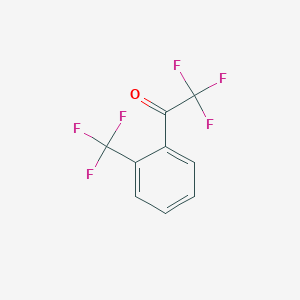

Photovoltaic and Light Harvesting Efficiency

Compounds with benzothiazolinone and acetamide analogs have been synthesized and analyzed for their photophysical properties, demonstrating good light harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Such studies underscore the relevance of these compounds in renewable energy applications (Mary et al., 2020).

Inflammation and Pain Management

The design and synthesis of thiazolopyrimidine derivatives have been explored for their antinociceptive (pain-relieving) and anti-inflammatory properties. This research highlights the potential of these compounds in developing new treatments for pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).

Ligand-Protein Interactions

Studies on ligand-protein interactions, particularly involving Cyclooxygenase 1 (COX1), have been conducted to understand the binding interactions of analyzed ligands. Such research contributes to the development of targeted therapeutic agents by elucidating the molecular mechanisms of action (Mary et al., 2020).

Mécanisme D'action

Target of action

Compounds with a benzofuro[3,2-d]pyrimidin-2-yl structure, like the one in “2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide”, often target enzymes or receptors in the body. They might bind to these targets and modulate their activity .

Mode of action

The compound might interact with its targets by forming non-covalent bonds (like hydrogen bonds or van der Waals forces) with specific amino acids in the target protein. This could change the conformation of the protein and affect its activity .

Biochemical pathways

The compound might affect various biochemical pathways depending on its specific targets. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, its absorption might be influenced by its size, charge, and lipophilicity .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cell signaling .

Action environment

Environmental factors like pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S/c1-2-3-11-26-21(28)20-19(16-9-4-5-10-17(16)29-20)25-22(26)30-13-18(27)24-15-8-6-7-14(23)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJUDPIZDPAMBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2617070.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2617072.png)

![1-{[1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2617073.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2617078.png)

![1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2617079.png)

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2617080.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2617081.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B2617084.png)

![N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide](/img/structure/B2617085.png)